BPK-21
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Overview
Description
BPK-21 is an active acrylamide compound known for its ability to suppress T cell activation by blocking the function of excision repair cross-complementation group 3 (ERCC3), a helicase enzyme. This compound specifically targets the cysteine residue at position 342 within the ERCC3 helicase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BPK-21 involves the reaction of specific acrylamide derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
BPK-21 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in addition reactions, particularly with nucleophiles, due to the electrophilic nature of the acrylamide moiety .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve mild temperatures and solvents like dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as water or alcohols can add to the acrylamide group under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amide derivative, while addition of water would result in a hydroxylated product .
Scientific Research Applications
BPK-21 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and protein interactions.
Biology: Employed in research on T cell activation and immune response modulation.
Medicine: Investigated for its potential therapeutic effects in autoimmune diseases and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
BPK-21 exerts its effects by specifically targeting the cysteine residue at position 342 within the ERCC3 helicase. This interaction blocks the function of ERCC3, thereby inhibiting T cell activation. The compound likely acts downstream or separately from pathways involved in nuclear factor of activated T cells (NFAT) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) activation .
Comparison with Similar Compounds
Similar Compounds
BPK-25: Another active acrylamide compound that also targets ERCC3 but may have different specificity and potency.
C-178: A compound that interacts with similar molecular targets but has distinct chemical properties and biological effects
Uniqueness of BPK-21
This compound is unique due to its specific targeting of the cysteine residue at position 342 within the ERCC3 helicase, which confers its potent inhibitory effects on T cell activation. This specificity makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-N-[4-phenoxy-3-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2F3NO2/c1-2-21(30)29(14-15-7-6-10-19(24)22(15)25)16-11-12-20(18(13-16)23(26,27)28)31-17-8-4-3-5-9-17/h2-13H,1,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDXUNCJQPHZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C2=CC(=C(C=C2)OC3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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